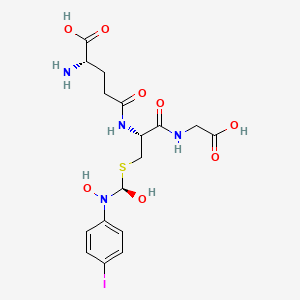
S-(N-Hydroxy-N-iodophenylcarbamoyl)glutathione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(N-Hydroxy-N-iodophenylcarbamoyl)glutathione is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. It is a derivative of glutathione, a tripeptide composed of glutamine, cysteine, and glycine, which plays a crucial role in cellular detoxification processes. The addition of the N-hydroxy-N-iodophenylcarbamoyl group to glutathione enhances its chemical reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-(N-Hydroxy-N-iodophenylcarbamoyl)glutathione typically involves the following steps:
Preparation of N-Hydroxy-N-iodophenylcarbamoyl Chloride: This intermediate is synthesized by reacting N-hydroxyaniline with iodine monochloride in an appropriate solvent, such as acetonitrile, under controlled temperature conditions.
Coupling with Glutathione: The N-hydroxy-N-iodophenylcarbamoyl chloride is then reacted with glutathione in the presence of a base, such as triethylamine, to form the final product. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, scaling up the synthesis would likely involve optimizing the reaction conditions to ensure high yield and purity. This could include using automated synthesis equipment and continuous flow reactors to maintain consistent reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
S-(N-Hydroxy-N-iodophenylcarbamoyl)glutathione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial for its biological activity.
Reduction: It can be reduced back to its thiol form, which is essential for its role in detoxification processes.
Substitution: The iodine atom in the phenyl ring can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or molecular oxygen can be used to oxidize the compound.
Reducing Agents: Dithiothreitol (DTT) or glutathione reductase can reduce the compound.
Nucleophiles: Various nucleophiles, such as amines or thiols, can substitute the iodine atom under mild conditions.
Major Products Formed
Disulfides: Formed during oxidation reactions.
Reduced Thiols: Resulting from reduction reactions.
Substituted Derivatives: Produced through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
S-(N-Hydroxy-N-iodophenylcarbamoyl)glutathione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying redox reactions.
Biology: Investigated for its role in cellular detoxification and as a potential antioxidant.
Medicine: Explored for its therapeutic potential in treating oxidative stress-related diseases.
Industry: Utilized in the development of new materials and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of S-(N-Hydroxy-N-iodophenylcarbamoyl)glutathione involves its interaction with cellular thiols and redox-active enzymes. The compound can modulate the activity of enzymes such as glyoxalase I, which is involved in detoxifying methylglyoxal, a cytotoxic byproduct of glycolysis . By forming a complex with glyoxalase I, the compound enhances the enzyme’s activity, thereby protecting cells from oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
S-(N-Hydroxy-N-p-nitrophenylcarbamoyl)glutathione: Similar in structure but with a nitro group instead of an iodine atom.
S-(N-Hydroxy-N-methylphenylcarbamoyl)glutathione: Contains a methyl group instead of an iodine atom.
Uniqueness
S-(N-Hydroxy-N-iodophenylcarbamoyl)glutathione is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activities. This iodine atom can participate in various substitution reactions, making the compound versatile for chemical modifications and applications.
Propiedades
Fórmula molecular |
C17H23IN4O8S |
|---|---|
Peso molecular |
570.4 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(R)-hydroxy-(N-hydroxy-4-iodoanilino)methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C17H23IN4O8S/c18-9-1-3-10(4-2-9)22(30)17(29)31-8-12(15(26)20-7-14(24)25)21-13(23)6-5-11(19)16(27)28/h1-4,11-12,17,29-30H,5-8,19H2,(H,20,26)(H,21,23)(H,24,25)(H,27,28)/t11-,12-,17+/m0/s1 |
Clave InChI |
SCHAHXXLASZJCD-NVGCLXPQSA-N |
SMILES isomérico |
C1=CC(=CC=C1N([C@H](O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O)I |
SMILES canónico |
C1=CC(=CC=C1N(C(O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(10S,11R,12S,14S,16R,20R,21R,22S)-16-[(S)-amino(hydroxy)methoxy]-12-hydroxy-20-[(E,2R,3R,7R,8S,9R)-11-[hydroxymethyl(methyl)amino]-2,8-dimethoxy-3,7,9-trimethyl-6-oxoundec-10-enyl]-10,22-dimethoxy-11,14,21-trimethyl-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-18-one](/img/structure/B10777359.png)
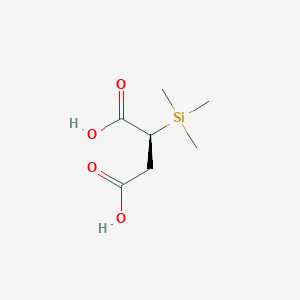
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hydroxy-(N-hydroxy-4-iodoanilino)methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777373.png)
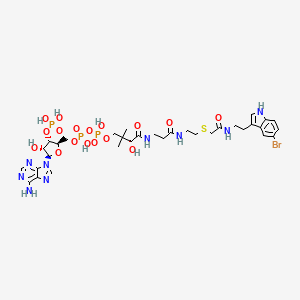
![3-[(1-Amino-2-carboxy-ethyl)-hydroxy-phosphinoyl]-2-methyl-propionic acid](/img/structure/B10777393.png)
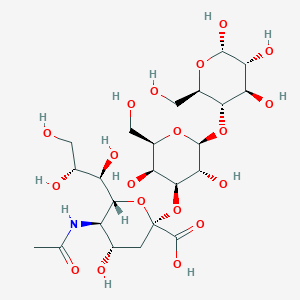
![1-Deoxy-6-O-phosphono-1-[(phosphonomethyl)amino]-L-threo-hexitol](/img/structure/B10777405.png)
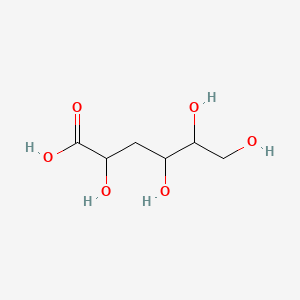
![5-(2-{2-[(Tert-butoxy-hydroxy-methyl)-amino]-1-hydroxy-3-phenyl-propylamino}-3-hydroxy-3-pentylamino-propyl)-2-carboxymethoxy-benzoic acid](/img/structure/B10777417.png)
![2-{5-[Amino(iminio)methyl]-6-chloro-1H-benzimidazol-2-YL}-6-isobutoxybenzenolate](/img/structure/B10777428.png)
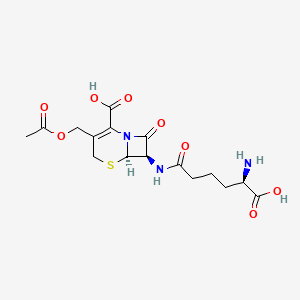

![(10R,11S,12S,14R,16S,20S,21R,22S)-16-[(R)-amino(hydroxy)methoxy]-12-hydroxy-20-[(E,2S,3S,7R,8R,9R)-11-[hydroxymethyl(methyl)amino]-2,8-dimethoxy-3,7,9-trimethyl-6-oxoundec-10-enyl]-10,22-dimethoxy-11,14,21-trimethyl-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-18-one](/img/structure/B10777446.png)

